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Introduction
Substance P (SP), an undecapeptide of the tachykinin family, is a key neuropeptide involved in

pain transmission, inflammation, and vasodilation.[1] It exerts its effects primarily through the

neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] Upon binding to the

NK1R, Substance P triggers a signaling cascade that leads to an increase in intracellular

calcium concentration ([Ca²⁺]i), a crucial second messenger in numerous cellular processes.[2]

[3]

Metabolism of Substance P in biological systems produces various N- and C-terminal

fragments. The fragment Substance P (2-11) is one such metabolite that has been shown to

retain biological activity, specifically the ability to induce intracellular calcium mobilization by

activating the NK1R. Understanding the activity of SP fragments like SP (2-11) is critical for

comprehending the full scope of tachykinin signaling and for the development of targeted

therapeutics.

These application notes provide detailed protocols for measuring Substance P (2-11)-induced

calcium influx in cultured cells using common fluorescent calcium indicators.

Signaling Pathway of Substance P (2-11)
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Substance P (2-11) activates the neurokinin-1 receptor (NK1R), which is coupled to the Gq

alpha subunit of the heterotrimeric G protein. This activation initiates a well-defined signaling

cascade leading to the release of calcium from intracellular stores.

Receptor Binding: Substance P (2-11) binds to the NK1R on the cell surface.

G Protein Activation: The activated NK1R catalyzes the exchange of GDP for GTP on the

Gαq subunit, causing its dissociation from the Gβγ dimer.

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two

second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors, which are

ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER). This

binding triggers the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid

increase in intracellular calcium concentration.
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Substance P (2-11) induced calcium signaling pathway.

Data Presentation
The potency of Substance P and its N-terminally truncated fragments in inducing intracellular

calcium mobilization can be compared using their half-maximal effective concentration (EC₅₀)

values. The following data were obtained from studies in NK1R-expressing HEK293 cells.
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Compound -log EC₅₀ [M] EC₅₀ (nM)

Substance P (1-11) 8.5 ± 0.3 ~3.16

Substance P (2-11) 7.4 ± 0.08 ~39.8

Substance P (3-11) 7.14 ± 0.06 ~72.4

Substance P (5-11) 6.2 ± 0.05 ~631

Substance P (6-11) 5.7 ± 0.09 ~2000

Data summarized from Kriska, T. et al., Am J Physiol Cell Physiol, 2024.

Experimental Protocols
Measuring intracellular calcium influx typically involves loading cells with a calcium-sensitive

fluorescent dye and measuring the change in fluorescence intensity upon stimulation with the

agonist. Two common protocols are provided below, one using the ratiometric dye Fura-2 AM

and another using the non-ratiometric dye Fluo-4 AM.

Experimental Workflow Overview
The general workflow for a calcium influx assay is a multi-step process from cell preparation to

data analysis.
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1. Cell Culture
Plate cells in black-walled,
clear-bottom microplates

2. Dye Loading
Incubate cells with a

Ca²⁺-sensitive fluorescent dye
(e.g., Fura-2 AM, Fluo-4 AM)

3. Wash & De-esterification
Remove excess dye and allow

cellular esterases to cleave
AM esters, trapping the dye

4. Baseline Reading
Measure basal fluorescence
intensity before stimulation

5. Compound Addition
Add Substance P (2-11) or

other agonists

6. Kinetic Reading
Measure fluorescence changes

over time

7. Data Analysis
Calculate fluorescence ratio or
intensity change and determine
dose-response curves (EC₅₀)

Click to download full resolution via product page

General workflow for a cell-based calcium influx assay.

Protocol 1: Ratiometric Measurement with Fura-2 AM
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Fura-2 AM is a ratiometric indicator, meaning the ratio of its fluorescence emission when

excited at two different wavelengths (typically 340 nm and 380 nm) is proportional to the

intracellular calcium concentration. This method is robust as it minimizes issues related to

uneven dye loading, cell thickness, or photobleaching.

Materials:

Cells expressing NK1R (e.g., HEK293-NK1R, CHO-NK1R)

Black-walled, clear-bottom 96-well or 384-well plates

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

Anhydrous DMSO

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other physiological buffer

Probenecid (optional, anion transport inhibitor to improve dye retention)

Substance P (2-11) and other test compounds

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and

emission at ~510 nm.

Procedure:

Cell Plating:

The day before the experiment, seed cells into black-walled, clear-bottom 96-well plates at

a density of 40,000-80,000 cells per well.

Culture overnight to allow for cell attachment.

Preparation of Reagents:
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Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous

DMSO to make a 1 mg/mL stock solution. Vortex thoroughly. Store protected from light at

-20°C.

Dye Loading Solution: For one 96-well plate, prepare a loading buffer (e.g., HHBS). Warm

to room temperature. Just before use, add Fura-2 AM stock solution to the buffer to a final

concentration of 1-5 µM. To aid in dye solubilization, pre-mix the Fura-2 AM with an equal

volume of 20% Pluronic F-127 in DMSO before adding to the buffer. If using, add

Probenecid to a final concentration of 2.5 mM.

Dye Loading:

Aspirate the culture medium from the cell plate.

Wash the cells once with 100 µL of HHBS.

Add 100 µL of the Dye Loading Solution to each well.

Incubate the plate at 37°C for 45-60 minutes in the dark.

Washing and De-esterification:

After incubation, gently aspirate the loading solution.

Wash the cells twice with 100 µL of HHBS (containing 2.5 mM Probenecid, if used).

Add 100 µL of fresh HHBS to each well.

Incubate the plate at room temperature for 15-30 minutes in the dark to allow for complete

de-esterification of the Fura-2 AM inside the cells.

Measurement:

Set up the fluorescence plate reader to measure fluorescence kinetically.

Excitation wavelengths: 340 nm and 380 nm.

Emission wavelength: ~510 nm.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record a stable baseline fluorescence for 10-20 seconds.

Using the instrument's injectors, add your desired concentration of Substance P (2-11) or

control compounds.

Continue recording the fluorescence signal for 1-3 minutes to capture the peak response

and subsequent plateau phase.

Data Analysis:

Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point.

Normalize the data by dividing the ratio at each time point by the baseline ratio (R/R₀).

Plot the normalized ratio against time to visualize the calcium transient.

For dose-response curves, use the peak response for each concentration of Substance P
(2-11) and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Non-Ratiometric Measurement with Fluo-4
NW™ Assay
Fluo-4 AM is a single-wavelength indicator that exhibits a large increase in fluorescence

intensity upon binding Ca²⁺ (excitation ~490 nm, emission ~525 nm). "No-Wash" (NW) kits are

available that simplify the protocol by eliminating the wash steps, making them ideal for high-

throughput screening.

Materials:

Cells expressing NK1R

Black-walled, clear-bottom 96-well or 384-well plates

Fluo-4 No Wash Calcium Assay Kit (contains Fluo-4 AM, probenecid, and assay buffer)

Substance P (2-11) and other test compounds
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Fluorescence plate reader or imaging system (e.g., FLIPR, FlexStation) with excitation at

~490 nm and emission at ~525 nm.

Procedure:

Cell Plating:

Seed cells as described in Protocol 1. For non-adherent cells, plate 125,000 to 250,000

cells per well in a poly-D-lysine coated plate just before the assay.

Preparation of Reagents:

Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions,

typically by dissolving the dye component in the provided assay buffer containing

probenecid.

Dye Loading:

Add an equal volume of the dye loading solution to each well containing the cells in their

culture medium (e.g., add 100 µL of dye solution to 100 µL of cells).

Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room

temperature, all protected from light. Note: Do not remove the culture medium before

adding the dye solution. No wash steps are required.

Measurement:

Set up the fluorescence plate reader for a kinetic read at Ex/Em = 490/525 nm.

Record a stable baseline fluorescence for 10-20 seconds.

Add Substance P (2-11) or control compounds.

Continue recording the fluorescence signal for 1-3 minutes.

Data Analysis:
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The change in fluorescence is typically expressed as the ratio of the maximum

fluorescence intensity (F) to the initial baseline fluorescence (F₀).

Alternatively, subtract the baseline fluorescence from the peak fluorescence (F - F₀).

Plot the change in fluorescence against time.

Generate dose-response curves by plotting the peak response against the log of the

agonist concentration to calculate the EC₅₀.

Conclusion
The protocols outlined provide robust methods for quantifying the intracellular calcium

mobilization induced by Substance P (2-11). The choice between a ratiometric (Fura-2) and

non-ratiometric (Fluo-4) assay will depend on the specific experimental needs, available

equipment, and desired throughput. These assays are essential tools for characterizing the

pharmacological activity of Substance P fragments and for screening compounds that modulate

NK1R signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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